REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH2:13][C:14]2[CH:19]=[C:18]([O:20][CH3:21])[C:17]([O:22][CH3:23])=[C:16]([O:24][CH3:25])[CH:15]=2)[C:10]([OH:12])=O)=[CH:5][CH:4]=1.P(Cl)(Cl)(Cl)=O>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[C:10](=[O:12])[C:19]3[C:14](=[CH:15][C:16]([O:24][CH3:25])=[C:17]([O:22][CH3:23])[C:18]=3[O:20][CH3:21])[CH2:13]2)=[CH:5][CH:4]=1
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)C(C(=O)O)CC1=CC(=C(C(=C1)OC)OC)OC
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Name
|
|
Quantity
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5 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
ice
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Quantity
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30 g
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Type
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reactant
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Smiles
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 3 min
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Duration
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3 min
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Type
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ADDITION
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Details
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The dark red solution was poured
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Type
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EXTRACTION
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Details
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extracted with ether (50, 20, and 20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined ether layer was dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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Evaporation of the filtrate
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Type
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CUSTOM
|
Details
|
gave a gray solid
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Type
|
CUSTOM
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Details
|
Recrystallization of this gray solid from ethyl acetate and hexane afforded pale gray crystals 0.32 g (69.6%)
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1CC2=CC(=C(C(=C2C1=O)OC)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |